6-Bromo-5-(difluoromethoxy)pyridin-2-amine
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Overview
Description
6-Bromo-5-(difluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H5BrF2N2O It is a pyridine derivative that contains bromine and difluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(difluoromethoxy)pyridin-2-amine typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(difluoromethoxy)pyridin-2-amine can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
6-Bromo-5-(difluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-(difluoromethoxy)pyridin-2-amine
- 5-Bromo-3-(difluoromethoxy)pyridin-2-amine
- 6-Bromo-4-(difluoromethoxy)pyridin-2-amine
Uniqueness
6-Bromo-5-(difluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H5BrF2N2O |
---|---|
Molecular Weight |
239.02 g/mol |
IUPAC Name |
6-bromo-5-(difluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H5BrF2N2O/c7-5-3(12-6(8)9)1-2-4(10)11-5/h1-2,6H,(H2,10,11) |
InChI Key |
FQTMVDBNMIMZFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)Br)N |
Origin of Product |
United States |
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